6-hexyl-7-hydroxy-2-phenylchromeno[2,3-c]pyrazol-3(2H)-one
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Overview
Description
6-Hexyl-7-hydroxy-2-phenyl-2H,3H-chromeno[2,3-c]pyrazol-3-one is a complex organic compound belonging to the class of chromeno-pyrazolones. This compound is characterized by its unique structure, which includes a hexyl chain, a hydroxy group, and a phenyl group attached to a chromeno-pyrazolone core. The compound’s structure imparts it with distinct chemical and physical properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hexyl-7-hydroxy-2-phenyl-2H,3H-chromeno[2,3-c]pyrazol-3-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with hydrazine derivatives to form pyrazolone intermediates. These intermediates are then subjected to cyclization reactions with chromene derivatives under controlled conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate green chemistry principles, such as the use of environmentally benign solvents and catalysts, to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Hexyl-7-hydroxy-2-phenyl-2H,3H-chromeno[2,3-c]pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the chromeno or pyrazolone rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromeno-pyrazolone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can introduce various functional groups onto the chromeno-pyrazolone core.
Scientific Research Applications
6-Hexyl-7-hydroxy-2-phenyl-2H,3H-chromeno[2,3-c]pyrazol-3-one has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antioxidant, or anticancer agent, although further research is needed to fully understand its efficacy and safety.
Industry: The compound’s chemical properties make it suitable for use in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-hexyl-7-hydroxy-2-phenyl-2H,3H-chromeno[2,3-c]pyrazol-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to fit into the binding pockets of various receptors, modulating their activity and influencing cellular pathways. Detailed studies on its molecular targets and pathways are essential to elucidate its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Coumarins: Similar in structure due to the presence of the chromene ring, but differ in their biological activities and chemical reactivity.
Pyrazolones: Share the pyrazolone core but lack the chromene ring, leading to different chemical and biological properties.
Flavonoids: Contain a similar chromene structure but differ in their substitution patterns and biological effects.
Uniqueness
6-Hexyl-7-hydroxy-2-phenyl-2H,3H-chromeno[2,3-c]pyrazol-3-one is unique due to its combined chromeno-pyrazolone structure, which imparts it with distinct chemical reactivity and potential biological activities. Its specific substitution pattern, including the hexyl and phenyl groups, further differentiates it from other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C22H22N2O3 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
6-hexyl-2-phenyl-1H-chromeno[2,3-c]pyrazole-3,7-dione |
InChI |
InChI=1S/C22H22N2O3/c1-2-3-4-6-9-15-12-16-13-18-21(27-20(16)14-19(15)25)23-24(22(18)26)17-10-7-5-8-11-17/h5,7-8,10-14,23H,2-4,6,9H2,1H3 |
InChI Key |
MPIPQVSCVGDONU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=CC3=C(NN(C3=O)C4=CC=CC=C4)OC2=CC1=O |
Origin of Product |
United States |
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